![molecular formula C23H28N4O3S B2958016 4-(N-benzyl-N-ethylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1170219-87-0](/img/structure/B2958016.png)
4-(N-benzyl-N-ethylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
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Description
4-(N-benzyl-N-ethylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide, also known as BEZ235, is a novel dual PI3K/mTOR inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer.
Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis of various benzamide-based compounds and their derivatives, revealing their potential for creating a wide range of heterocyclic compounds. For instance, studies have described the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives from thiophenylhydrazonoacetates, showcasing the versatility of benzamide derivatives in heterocyclic synthesis (Mohareb et al., 2004). Additionally, the creation of benzamide-based 5-aminopyrazoles and their fused heterocycles has been reported, with some compounds displaying significant antiviral activities, highlighting the therapeutic potential of such molecules (Hebishy et al., 2020).
Biological Activities and Therapeutic Potential
The study of aromatic sulfonamide inhibitors of carbonic anhydrases has revealed nanomolar inhibitory activity against several isoenzymes, suggesting potential applications in treating diseases related to enzyme dysregulation (Supuran et al., 2013). Furthermore, the synthesis and evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides have indicated potential biological applications, with some compounds showing promise as inhibitors of human recombinant alkaline phosphatase, suggesting their relevance in medicinal chemistry (Saeed et al., 2015).
Pharmacological Applications
The exploration of benzamide derivatives for pharmacological use has led to the identification of compounds with significant biological activities. For example, research into substituted 4-pyrazolylbenzoates has contributed to understanding hydrogen-bonded supramolecular structures, potentially influencing the design of molecules with tailored pharmacological properties (Portilla et al., 2007).
properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-5-26(16-19-9-7-6-8-10-19)31(29,30)21-13-11-20(12-14-21)23(28)24-22-15-18(4)25-27(22)17(2)3/h6-15,17H,5,16H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOQEVYHTDTYIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NN3C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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